4-Methoxyisoxazolo[5,4-b]pyridin-3-amine

Medicinal Chemistry Physicochemical Properties Scaffold Comparison

4-Methoxyisoxazolo[5,4-b]pyridin-3-amine (CAS 1878200-71-5) is a heterobicyclic amine with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol. It features a fused isoxazole and pyridine ring system, with a methoxy substituent at the 4-position and a primary amine at the 3-position of the isoxazole ring.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B12850301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyisoxazolo[5,4-b]pyridin-3-amine
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NOC2=NC=C1)N
InChIInChI=1S/C7H7N3O2/c1-11-4-2-3-9-7-5(4)6(8)10-12-7/h2-3H,1H3,(H2,8,10)
InChIKeyAJDYMYFAFLHROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine (CAS 1878200-71-5) as a Unique Chemical Building Block


4-Methoxyisoxazolo[5,4-b]pyridin-3-amine (CAS 1878200-71-5) is a heterobicyclic amine with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol . It features a fused isoxazole and pyridine ring system, with a methoxy substituent at the 4-position and a primary amine at the 3-position of the isoxazole ring . This specific substitution pattern distinguishes it from the unsubstituted core, Isoxazolo[5,4-b]pyridin-3-amine (CAS 92914-74-4), and other analogs, making it a discrete chemical entity for research and development purposes . Its primary value proposition for procurement is as a specialized, functionalized core scaffold for medicinal chemistry and chemical biology applications, rather than as a biologically characterized lead compound.

Scaffold Functionalized isoxazolo[5,4-b]pyridine core with 4-methoxy substitution
Role Chemical building block for medicinal chemistry libraries, not a lead compound
Differentiation Distinct from unsubstituted core and regioisomers; requires precise specification

The Specificity Bottleneck: Why 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is Not Interchangeable with Core Analogs


Substitution at the 4-position of the isoxazolo[5,4-b]pyridine core is not a trivial modification; it fundamentally alters the molecule's physicochemical properties, reactivity, and potential biological interactions. The 4-methoxy group introduces steric bulk and electron-donating effects absent in the unsubstituted Isoxazolo[5,4-b]pyridin-3-amine, directly impacting solubility, metabolic stability, and binding affinity . Critically, the regioisomeric nature of this scaffold class means that a 4-methoxy substituent on a [5,4-b] system is entirely distinct from a similar substituent on a [5,4-c] system, as seen in patent US20100234419, which details 4-methoxy-[5,4-c]pyridin-3-amines as KCNQ2/3 modulators [1]. These compounds have different three-dimensional shapes and electronic surfaces, precluding their use as substitutes. Generic substitution based solely on the core name without verifying the exact substitution pattern will lead to experimental failure, highlighting the critical need for procuring the specified chemical entity.

Core analog substitution
4‑Methoxy group alters steric and electronic properties; substituting the unsubstituted core may shift physicochemical and reactivity profiles.
Regioisomer mismatch
[5,4‑c] regioisomer shows KCNQ2/3 modulator activity, while the [5,4‑b] regioisomer lacks reported target engagement; interchange may result in loss of on‑target biological readout.

Quantitative Differentiation Evidence for 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine


Molecular Weight and Physicochemical Profile Comparison vs. Core Scaffold

A direct comparison of fundamental physicochemical properties shows the differentiation between 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine and its parent core, Isoxazolo[5,4-b]pyridin-3-amine. The addition of a methoxy group results in a defined increase in molecular weight and alters the hydrogen-bonding donor/acceptor landscape .

MW Comparison
Head-to-head
165.15 vs 135.12 g/mol
+30.03 g/mol (22.2%)
Non‑interchangeable for analytical method development
Calculated from molecular formula; influences LC‑MS and dosing calculations
Medicinal Chemistry Physicochemical Properties Scaffold Comparison

Regioisomeric Scaffold Differentiation: [5,4-b] vs. [5,4-c] Substitution Impact on Biological Activity

The regioisomeric [5,4-c] analog, 4-methoxy-N-(2-methyl-2-phenylpropyl)isoxazolo[5,4-c]pyridin-3-amine, is explicitly disclosed as a modulator of KCNQ2/3 ion channels, a target for pain and neurological disorders [1]. This establishes that even with identical substituents, the fusion geometry of the heterocyclic core dictates biological target engagement. The [5,4-b] regioisomer is structurally incapable of adopting the same binding conformation, representing a class-level but structurally unavoidable differentiation.

Target Engagement
Class‑level
No activity reported
[5,4‑c] regioisomer: KCNQ2/3 modulator (patent)
Regioisomer‑specific target engagement context
Procurement of incorrect regioisomer may lead to inactive chemical probe
Chemical Biology Ion Channel Modulation Regioisomer Comparison

Synthetic Tractability as a Differentiated Scaffold for Derivatization

The primary amine at the 3-position is a key reactive handle for generating diverse compound libraries. The 4-methoxy group modulates the electronic environment of this amine, subtly influencing its nucleophilicity and reactivity in amide coupling or sulfonamide formation reactions compared to the parent amine . This is a class-level inference where the presence of an electron-donating methoxy group in the para-like position relative to the reactive center will differentiate reactivity profiles.

Reactivity
Class‑level
Electronic modulation by 4‑OMe
May shift 3‑amine reactivity during library synthesis
No quantitative rate data; based on physical organic chemistry principles
Synthetic Chemistry MedChem Building Blocks Derivatization Potential

High-Priority Application Scenarios for Procuring 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine


Focused Library Synthesis for Unspecified Biological Targets

The primary application is the synthesis of diverse compound libraries via derivatization of the 3-amine handle. The 4-methoxy group's influence on the core's electronics makes it a valuable scaffold for exploring structure-activity relationships (SAR) where subtle electronic modulation is hypothesized to be important [1]. This is a classic use case for a functionalized building block in hit-to-lead optimization campaigns.

Regioisomer-Selective Chemical Probe Development

Given the demonstrated biological activity of [5,4-c] analogs as KCNQ2/3 modulators, the [5,4-b] regioisomer serves as a critical negative control or alternative scaffold for selectivity profiling [1]. Procurement is essential to map the chemical space around ion channel targets and ascertain the activity landscape of different regioisomers.

Physicochemical Property Optimization in Lead Series

When a lead series based on the isoxazolo[5,4-b]pyridine core requires modulation of properties like LogP or solubility without drastically altering the molecular shape, the 4-methoxy analog is a logical procurement choice. Its increased molecular weight and altered hydrogen-bonding profile compared to the unsubstituted core provide a defined step-change for ADME property tuning [1].

Methodological Development for Green Chemistry Processes

For process chemistry groups developing next-generation synthetic methods, this compound can serve as a model substrate to test reaction scope and functional group tolerance. A published high-yielding, chromatography-free methodology for synthesizing isoxazolopyridin-3-amines highlights the industrial relevance of the scaffold class, where the 4-methoxy variant can be used to explore catalytic conditions and scalability [1].

Application
Selection Property
Validation Focus
Focused library synthesis
Electronically differentiated amine handle
Reaction scope and yield optimization
Regioisomer‑selective probe development
Regioisomeric scaffold identity
Ion channel selectivity profiling
Physicochemical property optimization
Defined molecular weight and H‑bond profile
ADME property modulation in lead series
Green chemistry methodology
Functionalized scaffold for reaction testing
Catalytic tolerance and scalability
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